Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-
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Overview
Description
Preparation Methods
The synthesis of CP-114271 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the thiazole ring.
Introduction of the trifluoromethyl group: This step involves the addition of the trifluoromethyl group to the thiazole ring.
Formation of the phenoxyacetic acid moiety: This involves the reaction of the intermediate with phenoxyacetic acid under suitable conditions.
Industrial production methods for CP-114271 are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
CP-114271 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CP-114271 has several scientific research applications, including:
Mechanism of Action
CP-114271 exerts its effects by acting as an agonist of the β3-adrenergic receptor. This receptor is involved in the regulation of energy expenditure and lipolysis. By activating this receptor, CP-114271 promotes the breakdown of fats and increases energy expenditure .
Comparison with Similar Compounds
CP-114271 is unique in its specific action on the β3-adrenergic receptor. Similar compounds include:
BRL 37344: Another β3-adrenergic receptor agonist with similar metabolic effects.
CL 316243: A potent β3-adrenergic receptor agonist used in research on obesity and metabolic disorders.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties.
Properties
CAS No. |
162326-86-5 |
---|---|
Molecular Formula |
C17H19F3N2O4S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[4-[(2R)-2-[[(2S)-2-hydroxy-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H19F3N2O4S/c1-10(6-11-2-4-12(5-3-11)26-8-15(24)25)21-7-14(23)13-9-27-16(22-13)17(18,19)20/h2-5,9-10,14,21,23H,6-8H2,1H3,(H,24,25)/t10-,14+/m1/s1 |
InChI Key |
YVIXXPCJZAUQHJ-YGRLFVJLSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CSC(=N2)C(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-((2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)-amino)propyl)phenoxy-acetic acid UL-TG 307 UL-TG-307 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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